1-Methyl-5-aminotetrazole

Descripción general

Descripción

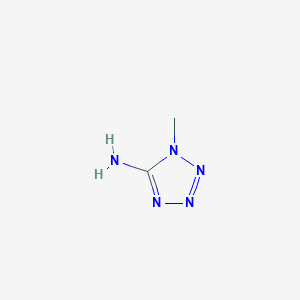

1-Methyl-5-aminotetrazole (1Me5AT, C₂H₅N₅) is a nitrogen-rich heterocyclic compound with applications in energetic materials, including explosives, propellants, and pyrotechnics. Its structure comprises a tetrazole ring substituted with a methyl group at the N1 position and an amino group at the C5 position. The aromatic tetrazole core contributes to its thermal stability and high enthalpy of formation, while the amino group enables functionalization via nitration or alkylation .

Synthesis: 1Me5AT is synthesized via methylation of 5-aminotetrazole (5-AT) using dimethyl carbonate (DMC), a safer and greener alternative to traditional methylating agents like dimethyl sulfate. This method achieves high yields (up to 52.6% after recrystallization) and minimizes environmental hazards . Subsequent nitration of 1Me5AT produces 1-methyl-5-nitriminotetrazole (1Me5NT), a precursor for high-energy salts and complexes .

Mecanismo De Acción

Target of Action

1-Methyl-1H-tetrazol-5-amine, also known as 5-Amino-1-methyl-1H-tetrazole, 5-Amino-1-methyltetrazole, or 1-Methyl-5-aminotetrazole, is a compound that has been studied for its potential biological activity . .

Mode of Action

Tetrazole derivatives are known to play a significant role in medicinal and pharmaceutical applications . They can form both aliphatic and aromatic heterocyclic compounds, and their nitrogen electron density results in the formation of many stable metallic compounds and molecular complexes .

Biochemical Pathways

Tetrazole derivatives are known to be involved in various biological activities . For instance, they are used in the synthesis of DNA .

Result of Action

Some tetrazole derivatives have been found to exhibit antibacterial activity .

Action Environment

The action of 1-Methyl-1H-tetrazol-5-amine can be influenced by various environmental factors. For instance, tetrazoles are known to react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They also decompose and emit toxic nitrogen fumes when heated .

Análisis Bioquímico

Biochemical Properties

Tetrazoles, the class of compounds to which 1-Methyl-1H-tetrazol-5-amine belongs, are known to interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

Tetrazoles have been reported to have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . These effects suggest that 1-Methyl-1H-tetrazol-5-amine could potentially influence cell function, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that tetrazoles can act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . This suggests that 1-Methyl-1H-tetrazol-5-amine could potentially interact with biomolecules in a similar manner, possibly influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound has a triple point temperature of 504 K , suggesting that it may be stable under a range of conditions .

Metabolic Pathways

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry , suggesting that 1-Methyl-1H-tetrazol-5-amine could potentially interact with various enzymes and cofactors in metabolic pathways .

Transport and Distribution

It is known that tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This suggests that 1-Methyl-1H-tetrazol-5-amine could potentially be transported and distributed in a similar manner .

Subcellular Localization

Given the lipid solubility of tetrazolate anions , it is possible that 1-Methyl-1H-tetrazol-5-amine could localize to various compartments or organelles within the cell .

Actividad Biológica

1-Methyl-5-aminotetrazole (MAT) is a member of the tetrazole family, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of MAT, focusing on its mechanisms, biochemical pathways, and potential therapeutic applications.

Overview of Tetrazoles

Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms. They exhibit a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, and anti-inflammatory properties. The structural versatility of tetrazoles allows them to act as bioisosteres for carboxylic acids, which enhances their utility in medicinal chemistry .

Target Interactions

MAT interacts with various biological targets, influencing multiple cellular pathways. It has been shown to affect enzyme activity and gene expression in various cell lines. For instance, studies indicate that MAT can modulate cytochrome P450 enzyme expression, which is crucial for drug metabolism and detoxification processes .

Biochemical Pathways

The compound's activity is often mediated through its ability to inhibit specific enzymes or alter signaling pathways. For example, MAT has demonstrated potential in inhibiting cyclooxygenase (COX) enzymes, which are involved in inflammatory responses. This inhibition suggests that MAT may have therapeutic implications in treating inflammatory diseases .

Antimicrobial Properties

MAT exhibits significant antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Antitumor Activity

Recent studies have highlighted the cytotoxic effects of MAT and its derivatives on cancer cell lines. For example, Schiff bases derived from 5-aminotetrazole showed substantial cytotoxicity against tumor cells compared to standard anticancer agents. The o-vanillin Schiff base demonstrated the highest cytotoxicity with an LC50 value of 0.23 µg/mL . This suggests that structural modifications can enhance the anticancer potential of MAT derivatives.

Analgesic and Anti-inflammatory Effects

MAT has also been investigated for its analgesic and anti-inflammatory properties. The compound's ability to inhibit COX enzymes contributes to its potential as an anti-inflammatory agent. Furthermore, its interaction with pain pathways suggests possible applications in pain management therapies.

Synthesis and Characterization

Research has focused on synthesizing various derivatives of this compound to evaluate their biological activities. For instance, studies have synthesized Schiff bases by condensing MAT with different aromatic aldehydes, leading to compounds with enhanced cytotoxic properties . The characterization of these compounds was performed using techniques such as FT-IR and NMR spectroscopy.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of MAT. Preliminary studies indicate that while some derivatives exhibit cytotoxicity towards cancer cells, they may also have acceptable safety margins when evaluated against normal cell lines . This balance between efficacy and safety is crucial for further development.

Summary Table of Biological Activities

Aplicaciones Científicas De Investigación

Energetic Materials

1-Methyl-5-aminotetrazole is primarily recognized for its role in the development of high-energy materials. Its derivatives are utilized in applications such as:

- Gas Generating Compositions : MAT is incorporated into formulations for airbag inflators and propellants due to its ability to generate gases rapidly upon decomposition .

- Explosives : The compound serves as a key component in the synthesis of energetic materials, where it contributes to the performance characteristics of explosives. Research indicates that 5-aminotetrazoles, including MAT, have been developed as powerful tools for proteome profiling in living cells, showcasing their versatility beyond traditional applications .

The photochemical behavior of MAT has been extensively studied, revealing its potential in various applications:

- Photostability : Research has shown that MAT exhibits unique photochemical pathways when subjected to UV irradiation. The compound can undergo photolysis, leading to the formation of intermediates such as imidoylnitrene and carbodiimide . These reactions are critical for understanding the stability and reactivity of tetrazole derivatives under light exposure.

- Mechanistic Pathways : The photodegradation mechanisms of MAT have been elucidated through studies involving energy calculations and spectroscopic techniques. These findings suggest that the ring substitution pattern significantly influences the compound's photoreactivity .

Table 2: Photochemical Behavior of this compound

| Wavelength (nm) | Observed Reaction Products |

|---|---|

| 222 | Amino cyanamide, imidoylnitrene |

| 250 | Carbodiimide |

| 290 | Stable carbodiimide from nitrene |

Coordination Chemistry

MAT has also been explored for its ability to form complexes with transition metals, particularly copper(II):

- Copper(II) Complexes : Studies have demonstrated that MAT can form stable complexes with copper(II) ions when combined with various energetic anions. These complexes exhibit unique crystal structures and properties that enhance their potential use in energetic applications .

Table 3: Characteristics of Copper(II) Complexes with this compound

| Complex Type | Crystal Structure | Stability |

|---|---|---|

| Copper(II) with Nitrate | Monoclinic | High |

| Copper(II) with Perchlorate | Orthorhombic | Moderate |

Case Studies

- Synthesis Methodology : A notable synthesis method for MAT involves the methylation of 5-aminotetrazole monohydrate using dimethyl sulfate in a controlled environment. This method has been optimized to yield high purity with minimal by-products, emphasizing the importance of synthetic routes in the application of MAT .

- Thermal Decomposition Studies : Research conducted on the thermal behavior of aminotetrazole-based energetic materials under rapid heating conditions has highlighted the decomposition pathways and products formed at varying temperatures. This work is crucial for understanding the safety and performance characteristics of materials containing MAT .

Análisis De Reacciones Químicas

Nitration and Salt Formation

1-Methyl-5-aminotetrazole reacts with nitric acid to form energetic salts:

| Salt Type | Decomposition Onset | Stability Characteristics |

|---|---|---|

| Li salt (monohydrate) | 280°C | Hygroscopic, chain polymer structure |

| Na salt | 310°C | Monoclinic crystals, low sensitivity |

| K salt | 320°C | Stable up to 250°C, brilliant flame |

Key data :

Photochemical Decomposition

UV irradiation induces distinct pathways for 1-methyl vs. 2-methyl isomers :

| Isomer | Primary Photoproducts | Secondary Products |

|---|---|---|

| 1-Methyl | Diazirine intermediate → Carbodiimide (H₂N–N=C=N–CH₃) | Amino cyanamide (H₂N–N(CH₃)–C≡N) |

| 2-Methyl | Nitrile imine (H₂N–C⁻≡N⁺=N–CH₃) | Carbodiimide (H₂N–N=C=N–CH₃) |

Conditions :

Thermal Decomposition in Energetic Systems

Under rapid heating (2000 K/s), this compound derivatives decompose via:

Key intermediates :

Reactivity with Oxidizers and Acids

This compound reacts exothermically with:

-

Strong oxidizers : Liberates NH₃, N₂, and HCN.

-

Acidic conditions : Forms stable ammonium salts (e.g., perchlorate, nitrate) .

Mechanistic Insights

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-methyl-5-aminotetrazole, and how can reaction conditions be optimized?

The synthesis typically involves nitrosation of this compound precursors. A validated method involves suspending this compound in a sulfuric acid-water mixture at 0°C, followed by slow addition of sodium nitrite to yield derivatives like 1-methyl-5-nitrotetrazole . Optimization focuses on controlling temperature (e.g., maintaining 0°C to prevent side reactions) and stoichiometric ratios (e.g., 1:2 molar ratio of precursor to nitrite). Solvent selection (e.g., sulfuric acid for protonation) and reaction time are critical for yield improvement.

Q. How can the solubility of this compound in organic solvents be systematically determined?

Solubility is evaluated using gravimetric or spectroscopic methods in solvents like methanol, ethanol, and propanol. Key parameters include temperature control (e.g., 25–60°C) and equilibration time (≥24 hours). Data interpretation involves models like the modified Apelblat equation to correlate solubility with solvent polarity and hydrogen-bonding capacity . Methanol shows higher solubility due to its lower viscosity and stronger solute-solvent interactions compared to longer-chain alcohols.

Q. What spectroscopic techniques are essential for characterizing this compound’s structure?

- IR spectroscopy : Identifies functional groups (e.g., NH₂ stretching at ~3300 cm⁻¹, tetrazole ring vibrations at 1500–1600 cm⁻¹) .

- NMR : ¹H NMR reveals methyl group protons at δ ~3.5 ppm and NH₂ protons at δ ~6.0 ppm. ¹³C NMR confirms tetrazole ring carbons at δ ~150–160 ppm .

- Mass spectrometry : Molecular ion peaks at m/z 99 (M⁺) align with its molecular weight (99.0946 g/mol) .

Advanced Research Questions

Q. How do thermal decomposition pathways of this compound vary under different atmospheres?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under nitrogen vs. oxygen reveal distinct mechanisms:

- Inert atmospheres: Decomposition initiates at ~130°C, forming carbodiimide via ring-opening and nitrogen release .

- Oxidative conditions: Exothermic peaks at lower temperatures (~100°C) indicate accelerated degradation due to oxygen participation in radical pathways . Kinetic analysis (e.g., Kissinger method) can quantify activation energies for these pathways.

Q. What experimental parameters influence photofragmentation products of this compound?

Irradiation wavelength dictates product distribution:

- 222 nm : Generates amino cyanamide intermediates alongside 1H-diazirene and carbodiimide .

- 325 nm : Favors isomerization of cyanamide to carbodiimide . Time-resolved spectroscopy and matrix isolation techniques are used to trap transient intermediates like imidoylnitrenes.

Q. How can computational chemistry resolve contradictions in reported decomposition mechanisms?

Density functional theory (DFT) simulations (e.g., B3LYP/6-311++G**) model transition states and enthalpy changes. For example, discrepancies in thermal decomposition pathways (e.g., carbodiimide vs. cyanamide dominance) can be addressed by comparing computed activation barriers with experimental DSC data .

Q. What strategies improve the stability of this compound in energetic formulations?

- Co-crystallization : Combining with stabilizers like urea or nitrocellulose reduces sensitivity to thermal shock.

- Microencapsulation : Coating with polymers (e.g., PVDF) mitigates moisture absorption and premature decomposition . Accelerated aging studies (e.g., 70°C/75% RH for 28 days) assess long-term stability.

Q. Methodological Considerations

Q. How should researchers design experiments to analyze solute-solvent interactions in solubility studies?

- Solvent selection : Prioritize protic solvents (e.g., alcohols) to study hydrogen-bonding effects .

- Data validation : Compare experimental solubility with Hansen solubility parameters to predict miscibility gaps.

- Statistical tools : Use ANOVA to assess reproducibility across triplicate trials.

Q. What protocols ensure reproducibility in synthesizing this compound derivatives?

Comparación Con Compuestos Similares

Structural and Spectroscopic Properties :

- Density : The neutral compound crystallizes with a density of ~1.497–1.653 g cm⁻³, depending on the counterion (e.g., nitrate salts exhibit higher densities) .

- NMR : The methyl protons in 1Me5AT resonate at 3.69 ppm in ¹H NMR, while the aromatic carbon (C5) appears at ~150.6 ppm in ¹³C NMR. Nitration shifts these signals upfield due to electron-withdrawing effects .

Structural and Physicochemical Properties

Key Observations :

- Thermal Stability: DAT exhibits superior thermal stability (decomposition enthalpy = 850 kJ mol⁻¹) compared to 1Me5AT (220 kJ mol⁻¹) due to its dual amino groups, which enhance resonance stabilization .

- Gas Release : DAT releases 550 cm³ g⁻¹ of gas during decomposition, making it more suitable for gas-generating applications than 1Me5AT (240 cm³ g⁻¹) .

- Density: Ethyl derivatives (e.g., 1-(2-hydroxyethyl)-5-aminotetrazole) have lower densities (~1.525–1.602 g cm⁻³) than methylated analogs, likely due to increased molecular volume .

Reactivity and Functionalization

- Nitration: 1Me5AT undergoes nitration to form 1-methyl-5-nitriminotetrazole, a key intermediate for energetic salts. In contrast, 2-methyl-5-aminotetrazole forms stable triazenes (e.g., bis(2-methyltetrazol-5-yl)triazene) via diazotization .

- Steric Effects : The methyl group in 1Me5AT causes steric hindrance, preventing its use in synthesizing 1,5-bistetrazoles. This limitation is absent in 2-methyl isomers .

Spectroscopic Differentiation

- ¹H NMR: The methyl group in 1Me5AT (3.69 ppm) is upfield compared to 2-methyl-5-aminotetrazole (4.07 ppm) due to differences in electronic environments .

- ¹³C NMR : Aromatic carbons in 1-substituted tetrazoles (e.g., 1Me5AT: 150.6 ppm) resonate upfield relative to 2-substituted isomers (159.1–159.5 ppm) .

Propiedades

IUPAC Name |

1-methyltetrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5N5/c1-7-2(3)4-5-6-7/h1H3,(H2,3,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTKOKCQMHAGFSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50202572 | |

| Record name | 1-Methyl-5-aminotetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50202572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5422-44-6 | |

| Record name | 1-Methyl-1H-tetrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5422-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-5-aminotetrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005422446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5422-44-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11104 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-5-aminotetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50202572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.